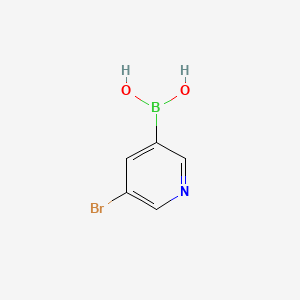

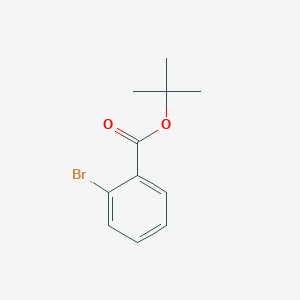

![molecular formula C10H12BrNO4S2 B1275670 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid CAS No. 496778-03-1](/img/structure/B1275670.png)

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

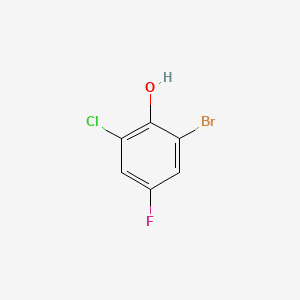

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 496778-03-1. It has a linear formula of C10H12BrNO4S2 . The compound has a molecular weight of 354.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14) and the InChI key is ORLOYPAJRKYGAK-UHFFFAOYSA-N . The canonical SMILES structure is C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.2 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 352.93911 g/mol . The topological polar surface area is 111 Ų . The compound has a heavy atom count of 18 .科学的研究の応用

Medicinal Chemistry

“1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid” is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its structure, containing both a piperidine ring and a sulfonyl group, makes it a valuable intermediate in designing compounds with potential activity against a range of diseases. For instance, modifications of this molecule could lead to the development of new anti-inflammatory agents or analgesics due to the presence of the piperidine moiety, which is commonly found in molecules with these activities .

Agriculture

In the agricultural sector, this compound could be explored for its potential use in the synthesis of novel pesticides or herbicides. The bromothienyl group in its structure suggests that it may interact with certain enzymes or receptors in pests, leading to the development of targeted agrochemicals that are more environmentally friendly and have a lower toxicity profile compared to current options .

Material Science

The unique chemical structure of “1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid” also opens up possibilities in material science. It could be used as a precursor for the synthesis of organic semiconductors, particularly in the development of thin-film transistors or organic light-emitting diodes (OLEDs). The electron-withdrawing sulfonyl group could enhance the electron transport properties of the resulting materials .

Environmental Science

Environmental science can benefit from this compound through the creation of sensitive and selective sensors for pollutant detection. The bromothienyl group might be used to detect specific heavy metals or organic pollutants in water sources, aiding in the monitoring and maintenance of environmental health .

特性

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S2/c11-8-3-4-9(17-8)18(15,16)12-5-1-2-7(6-12)10(13)14/h3-4,7H,1-2,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLOYPAJRKYGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201187568 |

Source

|

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834619 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

496778-03-1 |

Source

|

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496778-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-Bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201187568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

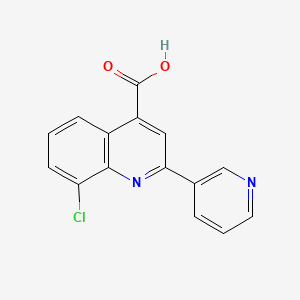

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)

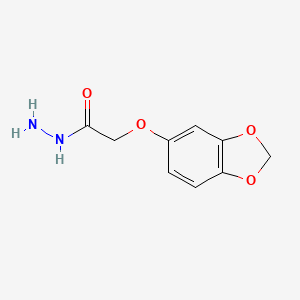

![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)